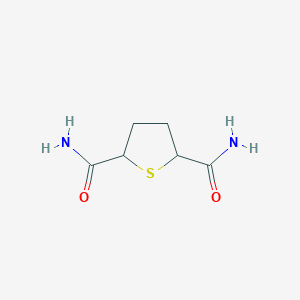

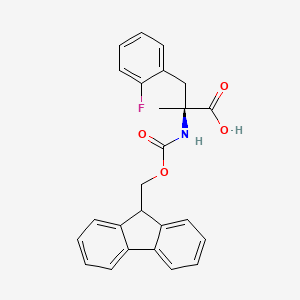

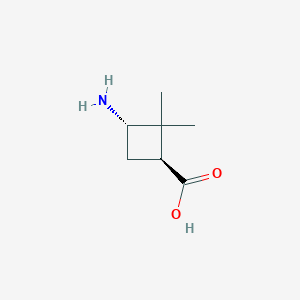

![molecular formula C11H20N2O2 B3249306 tert-Butyl (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate CAS No. 1932203-04-7](/img/structure/B3249306.png)

tert-Butyl (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate

Descripción general

Descripción

The compound “tert-Butyl (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate” is a chemical compound with the Inchi Code 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 .

Synthesis Analysis

The synthesis of this compound involves the use of hydrogen in ethanol for 16 hours . The product from a previous step (2 g, 6.9 mmol) in 50 mL of EtOH was treated with 10 percent Pd/C (150 mg) under an H2 atmosphere (1 atm) for 16 hours. The mixture was filtered and the solvent was evaporated under reduced pressure to yield 1.28 g (93.4 percent) of the title compound .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of hydrogen in ethanol for 16 hours . The product from a previous step (2 g, 6.9 mmol) in 50 mL of EtOH was treated with 10 percent Pd/C (150 mg) under an H2 atmosphere (1 atm) for 16 hours. The mixture was filtered and the solvent was evaporated under reduced pressure to yield 1.28 g (93.4 percent) of the title compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 198.26 . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.0 cm/s . It has a Log Po/w (iLOGP) of 2.46 and a water solubility of 9.38 mg/ml; 0.0473 mol/l .Aplicaciones Científicas De Investigación

Synthesis of Glutamic Acid Analogues

Research by Hart and Rapoport (1999) outlines the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine, highlighting the molecule's potential in creating bioactive compounds and exploring neurotransmitter systems. This process involves several key steps, including transannular alkylation and stereospecific reduction, to produce protected glutamate analogues, demonstrating the compound's utility in synthesizing complex molecular architectures (Hart & Rapoport, 1999).

Efficient Scalable Synthesis

Maton et al. (2010) describe an efficient and scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This work showcases significant improvements in the synthesis process, starting from commercially available chiral lactone, and highlights the compound's potential for bulk production, which is crucial for pharmaceutical applications (Maton et al., 2010).

Enantioselective Synthesis for CCR2 Antagonists

Campbell et al. (2009) report the enantioselective synthesis of a series of potent CCR2 antagonists, utilizing a key step of iodolactamization. This research underscores the importance of such compounds in the development of new therapeutic agents targeting inflammatory and autoimmune diseases (Campbell et al., 2009).

Antinociceptive Properties and Receptor Binding

Carroll et al. (2001) explored the synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes, highlighting the molecule's relevance in studying pain management and developing new analgesics (Carroll et al., 2001).

Enantiospecific Synthesis and Molecular Structure Analysis

Moriguchi et al. (2014) conducted enantiospecific synthesis and detailed molecular structure analysis of related bicyclic compounds, showcasing the utility of these molecules in structural biology and drug design, with implications for understanding molecular interactions at the atomic level (Moriguchi et al., 2014).

Chirospecific Syntheses for Peptidomimetics

Research by Campbell and Rapoport (1996) on chirospecific syntheses of conformationally constrained 7-azabicycloheptane amino acids for generating peptidomimetics underscores the molecule's significance in developing analogues of biological macromolecules, which could lead to novel therapeutic agents (Campbell & Rapoport, 1996).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERHYGQTHIOMQC-HLTSFMKQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CC1CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H]2C[C@@H]1CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

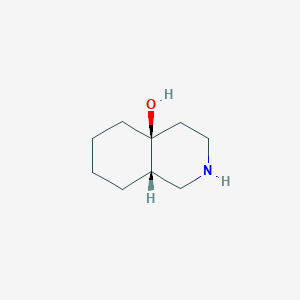

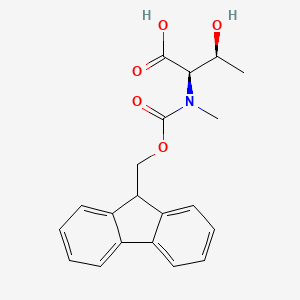

![2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3249224.png)

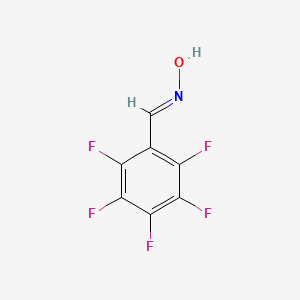

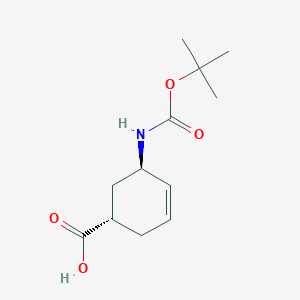

![Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate](/img/structure/B3249267.png)

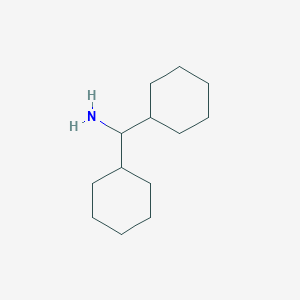

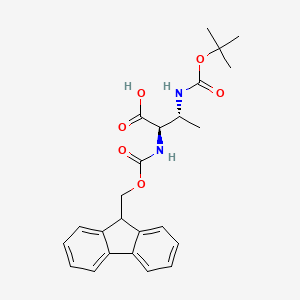

![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3249291.png)

![1-Piperidinecarboxylic acid, 4-[[4-[(diethylamino)carbonyl]phenyl]hydroxyphenylmethyl]-, 1,1-dimethylethyl ester](/img/structure/B3249298.png)